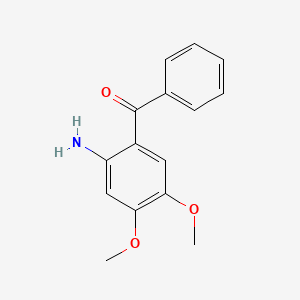

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

CAS No.: 39996-22-0

Cat. No.: VC5903209

Molecular Formula: C15H15NO3

Molecular Weight: 257.289

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39996-22-0 |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.289 |

| IUPAC Name | (2-amino-4,5-dimethoxyphenyl)-phenylmethanone |

| Standard InChI | InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 |

| Standard InChI Key | WNMYELHTHAILAM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC |

Introduction

Structural and Molecular Characteristics

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone features a central ketone group bridging two aromatic rings: a phenyl group and a 2-amino-4,5-dimethoxyphenyl moiety. The molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol. The amino group at the 2-position and methoxy groups at the 4- and 5-positions on one phenyl ring create a sterically hindered environment, while the unsubstituted phenyl ring contributes to planar symmetry.

Key structural features include:

-

Electron-donating groups: The amino (-NH₂) and methoxy (-OCH₃) groups enhance electron density on the dimethoxyphenyl ring, influencing nucleophilic substitution and redox reactivity .

-

Conjugation effects: The ketone group facilitates conjugation between the two aromatic systems, potentially stabilizing charge-transfer interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone can be inferred from methods used for analogous compounds. A plausible route involves:

-

Friedel-Crafts Acylation: Reacting 2-amino-4,5-dimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .

-

Grignard Reaction: Treating 2-amino-4,5-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation of the resulting alcohol to the ketone .

Key parameters for optimization include:

Industrial-Scale Production

Industrial synthesis would require modifications for scalability:

-

Continuous flow reactors to improve heat dissipation and yield.

-

Green chemistry principles: Substituting hazardous solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ .

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

-

Oxidation: The ketone group is resistant to further oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) may cleave the aromatic rings, yielding dicarboxylic acids .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, while preserving the amino and methoxy groups .

Substitution Reactions

-

Electrophilic substitution: The amino group directs electrophiles to the para position on the dimethoxyphenyl ring, enabling nitration or sulfonation .

-

Nucleophilic substitution: Methoxy groups can be demethylated using BBr₃ to yield phenolic derivatives .

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial activity: Analogous compounds exhibit moderate inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) .

-

Kinase inhibition: The planar structure allows interaction with ATP-binding pockets in kinases, suggesting potential as a cancer therapeutic .

Materials Science

-

Luminescent materials: Conjugation between aromatic systems enables applications in organic light-emitting diodes (OLEDs) .

-

Coordination chemistry: The amino and ketone groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

Comparative Analysis with Structural Analogs

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume